molecular formula C14H13NO B038117 1-Ethoxy-9H-carbazole CAS No. 115663-18-8

1-Ethoxy-9H-carbazole

Cat. No. B038117
M. Wt: 211.26 g/mol
InChI Key: PYXYOSGWJXZWFX-UHFFFAOYSA-N
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Description

1-Ethoxy-9H-carbazole is a derivative of 9H-carbazole . It’s a nitrogen-containing aromatic heterocyclic compound . The molecular formula is C14H13NO and the molecular weight is 211.26 g/mol.


Synthesis Analysis

Carbazole derivatives can be synthesized through electropolymerization . The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The comonomer, 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid was deposited on CFME through electrochemical synthesis .


Molecular Structure Analysis

The molecular structure of 1-Ethoxy-9H-carbazole consists of a carbazole unit with an ethoxy group attached . Carbazole units are advantageous because of their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap, and the natural functionalizing ability of the nitrogen atom .


Chemical Reactions Analysis

Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized to form conducting polymers .

Scientific Research Applications

Applications in Materials and Chemicals:

  • Thermoresponsive Polymers : Copolymers synthesized from 9-(4-Vinylbenzyl)-9H-carbazole exhibit fluorescent and thermoresponsive properties with potential applications in flexible packaging, electronics, and automotive industries (Lessard, Ling, & Maríc, 2012).
  • Corrosion Inhibition : Carbazole derivatives, including those related to 1-Ethoxy-9H-carbazole, can effectively inhibit mild steel corrosion, forming adsorbed films on steel surfaces, useful in industrial maintenance (Nwankwo, Olasunkanmi, & Ebenso, 2017).
  • Chromium Detection : A derivative of carbazole provides a selective and sensitive response to chromium(III), making it a potential probe for detecting this metal in various contexts (Zhang et al., 2013).
  • Cellulosic Material Analysis : Fluorescence labeling with carbazole-9-carboxylic acid derivatives helps in determining carbonyl groups in cellulosics, offering a simpler and faster alternative to traditional methods (Roehrling et al., 2002).
  • Optical Applications : Bipod carbazole derivatives exhibit promising optical properties suitable for OLED technologies, with potential for color emission in green and yellow-red due to intramolecular charge transfer (Çiçek et al., 2020).

Medical and Biological Applications:

  • Free Radical Scavenging : Certain novel carbazole derivatives show promising free radical scavenging activity, which is important in various medical and biological contexts (Naik, Kumar, & Swetha, 2010).
  • Antimicrobial and Anticancer Agents : Modified carbazole molecules have shown potential as antibacterial, antimalarial, anticancer, and anti-Alzheimer agents, suggesting a broad range of possible clinical applications (Tsutsumi, Gündisch, & Sun, 2016). Additionally, certain derivatives specifically exhibit notable antimicrobial activity against various bacteria and fungi, with some showing low cytotoxicity against certain cell lines (Kaplancıklı et al., 2012).
  • Antitumor Properties : Some carbazole derivatives, including those related to 1-Ethoxy-9H-carbazole, show promising antitumor activity, indicating potential for pharmaceutical development (Jasztold-Howorko et al., 1994).

Other Applications:

  • Pharmacological Compounds : Bacteria can produce hydroxylated 9H-carbazole derivatives with potential applications in the pharmaceutical and biotechnological fields (Waldau, Methling, Mikolasch, & Schauer, 2009).
  • Fluorescent Dyes : Carbazole-containing dyes demonstrate positive solvatochromism and solvatofluorism, with thermal stability up to 300°C, showing utility in various scientific and industrial applications (Gupta et al., 2011).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest 1-Ethoxy-9H-carbazole . If swallowed, seek immediate medical assistance .

Future Directions

Carbazole-based compounds, including 1-Ethoxy-9H-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

properties

IUPAC Name

1-ethoxy-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-2-16-13-9-5-7-11-10-6-3-4-8-12(10)15-14(11)13/h3-9,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXYOSGWJXZWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553902
Record name 1-Ethoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-9H-carbazole

CAS RN

115663-18-8
Record name 1-Ethoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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